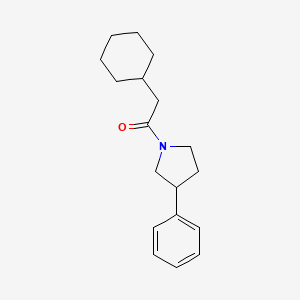
2-Cyclohexyl-1-(3-phenylpyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-1-(3-phenylpyrrolidin-1-yl)ethanone is a synthetic compound belonging to the class of cathinones.
Preparation Methods
The synthesis of 2-Cyclohexyl-1-(3-phenylpyrrolidin-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 3-phenylpyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production may involve more efficient catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
2-Cyclohexyl-1-(3-phenylpyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring, using reagents like alkyl halides.
Scientific Research Applications
2-Cyclohexyl-1-(3-phenylpyrrolidin-1-yl)ethanone has been explored for various scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: The compound’s stimulant properties make it a subject of interest in neuropharmacology studies, particularly in understanding its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its use is currently limited due to regulatory restrictions.
Industry: It is used in the development of new synthetic pathways and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-1-(3-phenylpyrrolidin-1-yl)ethanone involves its interaction with neurotransmitter transporters in the brain. It acts as an inhibitor of the dopamine transporter, leading to increased levels of dopamine in the synaptic cleft. This results in enhanced stimulation of dopaminergic pathways, contributing to its stimulant effects .
Comparison with Similar Compounds
2-Cyclohexyl-1-(3-phenylpyrrolidin-1-yl)ethanone can be compared with other similar compounds such as:
2-Cyclohexyl-1-phenyl-2-(pyrrolidin-1-yl)ethanone: This compound has a similar structure but differs in the position of the phenyl group, affecting its potency and pharmacological profile.
α-Pyrrolidinopentiophenone (α-PVP): Another stimulant of the cathinone class, known for its potent effects on the central nervous system.
α-Pyrrolidinohexiophenone (α-PHP): Similar in structure and function, but with variations in the alkyl chain length, influencing its activity and duration of action
Properties
IUPAC Name |
2-cyclohexyl-1-(3-phenylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c20-18(13-15-7-3-1-4-8-15)19-12-11-17(14-19)16-9-5-2-6-10-16/h2,5-6,9-10,15,17H,1,3-4,7-8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFXBQPUESHYFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














